molecular formula C20H28N2O5 B563880 Enalapril-d3 CAS No. 1356847-94-3

Enalapril-d3

Cat. No.: B563880
CAS No.: 1356847-94-3
M. Wt: 379.471
InChI Key: GBXSMTUPTTWBMN-FLDSLSFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enalapril-d3 is a deuterium-labeled analog of enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used to treat hypertension and heart failure. The deuterated form replaces three hydrogen atoms with deuterium isotopes, typically at non-reactive positions (e.g., methyl or phenyl groups), to preserve pharmacological activity while enabling precise tracking in pharmacokinetic and metabolic studies . It serves primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify unlabeled enalapril and its metabolites in biological matrices .

Properties

CAS No.

1356847-94-3

Molecular Formula

C20H28N2O5

Molecular Weight

379.471

IUPAC Name

(2S)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1/i2D3

InChI Key

GBXSMTUPTTWBMN-FLDSLSFSSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O

Synonyms

(S)-1-[N-[1-(Ethoxycarbonxyl)-3-phenylpropyl]-L-alanyl]-L-proline-d3; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enalapril-d3 involves the incorporation of deuterium atoms into the enalapril molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Enalapril-d3 undergoes various chemical reactions, including:

    Hydrolysis: this compound is hydrolyzed to its active form, enalaprilat-d3, in the body.

    Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure of the compound.

    Substitution Reactions: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous solutions with enzymes or acidic conditions.

    Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

Major Products:

    Enalaprilat-d3: The active metabolite formed through hydrolysis.

    Oxidized and Reduced Derivatives: Products formed through oxidation and reduction reactions.

Scientific Research Applications

Enalapril-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of enalapril.

    Biology: Employed in studies investigating the biological effects of angiotensin-converting enzyme inhibitors.

    Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated drugs in treating hypertension and heart failure.

    Industry: Applied in the development of new pharmaceutical formulations with improved stability and efficacy.

Mechanism of Action

Enalapril-d3 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

Comparison with Non-Deuterated Analogs

Enalapril

  • Structural Differences : Enalapril-d3 differs by three deuterium atoms, typically on the phenyl ring or alanine side chain, as seen in products like [phenyl-2H5]-Enalapril Maleate (CAS 349554-02-5) .
  • Analytical Utility: this compound provides isotopic separation from native enalapril in LC-MS/MS, ensuring accurate quantification without interference from endogenous compounds .
Table 1: Key Properties of Enalapril vs. This compound
Property Enalapril This compound
Molecular Formula C₂₀H₂₈N₂O₅ C₂₀H₂₅D₃N₂O₅
Molecular Weight 376.45 g/mol ~379.47 g/mol
Primary Use Therapeutic Analytical standard
CAS Number 75847-73-3 1356837-84-7 (D5 variant)

Enalaprilat

Enalaprilat, the active metabolite of enalapril, lacks the ethyl ester group and is administered intravenously. Enalaprilat-d5 (e.g., CAS NA) is its deuterated counterpart, used to study hepatic and renal clearance mechanisms . Unlike this compound, enalaprilat-d5 is critical for assessing drug-drug interactions, such as with felodipine, where deuterated tracers help distinguish parent drug and metabolite concentrations .

Comparison with Other Deuterated ACE Inhibitors

Delapril-d3 Hydrochloride

  • Structure : Contains deuterium at three positions, similar to this compound, but with a distinct pyrrolidine moiety (Molecular Formula: C₂₆H₃₀D₃ClN₂O₅) .
  • Applications: Used in preclinical studies to evaluate tissue distribution and ACE binding affinity. Its pharmacokinetic profile shows delayed metabolism compared to non-deuterated delapril, emphasizing deuterium’s impact on drug stability .

Lisinopril-d4

Impurities

  • Enalapril Related Compound D: A common impurity in non-deuterated enalapril batches, identified as (S)-ethyl 2-[(3S,8aS)-3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoate .
  • Deuterated Variants : Impurities in this compound are tightly controlled (<0.1% per pharmacopeial standards), ensuring minimal interference in analytical assays .

Analytical and Clinical Relevance

Drug Interaction Studies

Deuterated tracers like this compound clarify interactions with drugs such as felodipine, where co-administration alters enalapril’s absorption and metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.